

Part 1: Executive Summary & Nomenclature Resolution

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Compound of Interest

Compound Name: 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

CAS No.: 6066-46-2

Cat. No.: B1304055

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2-Chlorotetrafluoropropanoyl chloride (CAS: 6066-46-2) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its value lies in its ability to introduce the

-chloro-

-trifluoromethyl motif (

) into organic scaffolds, a structural feature that significantly modulates lipophilicity and metabolic stability.

Navigating the literature for this compound can be challenging due to non-standardized naming conventions. The table below serves as the definitive "Rosetta Stone" for researchers sourcing or citing this chemical.

Table 1: Synonym & Identity Resolution Matrix

Category	Identifier / Synonym	Technical Context
IUPAC Name (Preferred)	2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride	The most rigorous chemical descriptor.
Common Technical Name	2-Chlorotetrafluoropropionyl chloride	Widely used in industrial catalogs.
CAS Registry Number	6066-46-2	Unique numerical identifier for database retrieval.
Alternative IUPAC	Propanoyl chloride, 2-chloro-2,3,3,3-tetrafluoro-	Inverted format often found in regulatory lists (TSCA, EPA).
Structural Acronym	-Cl-TFPC	Informal lab shorthand (Alpha-Chloro-TetraFluoroPropionyl Chloride).
Molecular Formula		Useful for mass spectrometry verification ().

Part 2: Chemical Architecture & Reactivity Profile

To effectively utilize this reagent, one must understand the electronic environment created by its halogenated backbone.

Structural Dynamics

- Core Structure:
- Electronic Effect: The trifluoromethyl group () at the -position and the chlorine/fluorine at the -position exert a powerful inductive electron-withdrawing effect (-I).

- **Consequence:** The carbonyl carbon is exceptionally electrophilic compared to non-fluorinated analogs (e.g., propionyl chloride). This makes it highly reactive toward nucleophiles (amines, alcohols) but also prone to rapid hydrolysis upon exposure to atmospheric moisture.

Physical Properties (Reference Values)

- **Boiling Point:** 46–47 °C (at 760 mmHg)
- **Density:**
- **Appearance:** Colorless to light yellow fuming liquid.
- **Solubility:** Soluble in aprotic organic solvents (DCM, THF, Toluene); reacts violently with water/protic solvents.

Part 3: Applications in Drug Discovery

In medicinal chemistry, the introduction of the

moiety serves two primary "Bioisosteric" functions:

- **Metabolic Blocking:** The C-F and C-Cl bonds are stronger and more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) than C-H bonds. Placing this group at a metabolic "hotspot" can extend the half-life () of a drug candidate.
- **Lipophilicity Modulation:** The high fluorination content increases the lipophilicity (), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Part 4: Experimental Protocol (Amide Coupling)

Objective: Synthesis of a fluorinated amide scaffold via the reaction of 2-chlorotetrafluoropropionyl chloride with a primary amine (e.g., Aniline).

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas and heat. Perform in a fume hood.

Reagents & Materials

- Substrate: Aniline (1.0 equiv, 10 mmol)
- Reagent: 2-Chlorotetrafluoropropionyl chloride (1.05 equiv, 10.5 mmol)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) – Critical for scavenging HCl.
- Solvent: Dichloromethane (DCM), anhydrous (50 mL).

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Add the Aniline (Substrate) and TEA (Base) to the flask. Dissolve in anhydrous DCM.
- Cooling: Submerge the flask in an ice/water bath (0 °C). Causality: Lowering temperature controls the exothermic nature of the acyl substitution.
- Addition: Load 2-chlorotetrafluoropropionyl chloride into a syringe. Add dropwise to the stirring solution over 15 minutes.
 - Observation: White precipitate (TEA·HCl salts) will form immediately.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS.
- Quench & Workup:
 - Quench with saturated solution (removes unreacted acid chloride).
 - Extract with DCM ().

- Wash organic layer with 1M HCl (removes excess amine/TEA) followed by Brine.
- Dry over

, filter, and concentrate in vacuo.

Part 5: Visualization of Synthetic Workflow

The following diagram illustrates the decision logic and process flow for synthesizing fluorinated amides using this reagent.



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Figure 1: Operational workflow for the synthesis of fluorinated amides using 2-chlorotetrafluoropropionyl chloride, highlighting critical checkpoints.

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